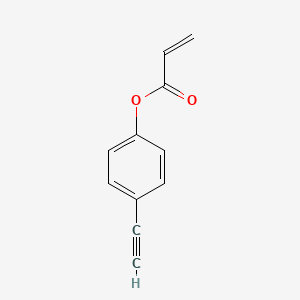

4-Ethynylphenyl prop-2-enoate

Overview

Description

4-Ethynylphenyl prop-2-enoate is an organic compound with the molecular formula C11H8O2. It is an ester derived from 4-ethynylphenol and prop-2-enoic acid. This compound is of interest in various fields of research due to its unique chemical structure, which includes both an ethynyl group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynylphenyl prop-2-enoate typically involves the esterification of 4-ethynylphenol with prop-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, purification steps such as distillation or recrystallization are necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethynylphenyl prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.

Major Products Formed

Oxidation: 4-Ethynylbenzoic acid.

Reduction: 4-Ethynylphenyl propanol.

Substitution: Various substituted phenyl prop-2-enoates depending on the nucleophile used.

Scientific Research Applications

4-Ethynylphenyl prop-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with specific biological activities.

Industry: Utilized in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethynylphenyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The ethynyl group can also interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Similar ester structure but with a methoxy group instead of an ethynyl group.

Methyl (2E)-3-(4-ethylphenyl)prop-2-enoate: Similar ester structure but with an ethyl group instead of an ethynyl group.

Uniqueness

4-Ethynylphenyl prop-2-enoate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethynyl group can participate in a wider range of chemical reactions, making this compound a versatile intermediate in organic synthesis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 4-Ethynylphenyl prop-2-enoate while ensuring purity?

To optimize synthesis, systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) and monitor progress via thin-layer chromatography (TLC). Purify crude products using column chromatography with gradients of ethyl acetate/hexane. Validate purity using H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For crystalline products, confirm molecular geometry via single-crystal X-ray diffraction and cross-reference with spectral data .

Q. What methodologies are recommended for determining the crystal structure of this compound?

Use single-crystal X-ray diffraction with SHELXL for refinement, ensuring proper treatment of disorder and thermal parameters . Visualize molecular packing and hydrogen-bonding patterns using ORTEP-3 for graphical representation . Validate intermolecular interactions via graph set analysis to resolve ambiguities in hydrogen-bonding networks .

Q. How should researchers characterize the electronic and steric effects of the ethynyl and acrylate groups in this compound?

Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and quantify substituent effects on reactivity. Complement computational data with experimental UV-Vis spectroscopy to correlate electronic transitions with theoretical predictions. Cross-validate steric effects using X-ray crystallography to measure bond angles and torsional strain .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental observations in the reactivity of this compound?

Re-examine computational models for solvent effects, basis set adequacy, and conformational sampling. Experimentally validate using kinetic studies (e.g., reaction progress monitored via in-situ IR) and isotopic labeling to trace mechanistic pathways. Compare crystallographic data with DFT-optimized geometries to identify discrepancies in bond lengths or angles .

Q. How can researchers systematically analyze the role of non-covalent interactions in the supramolecular assembly of this compound?

Employ Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H···O, π-π stacking). Use graph set notation to classify hydrogen-bonding motifs and correlate them with crystallization solvents. Validate findings via temperature-dependent crystallography to assess thermal stability of interactions . For dynamic behavior, perform molecular dynamics (MD) simulations under varied thermodynamic conditions .

Q. What experimental approaches are suitable for probing the thermodynamic stability of this compound under photochemical or thermal stress?

Conduct differential scanning calorimetry (DSC) to measure phase transitions and decomposition temperatures. Pair with thermogravimetric analysis (TGA) to quantify mass loss profiles. For photostability, expose samples to controlled UV irradiation and monitor degradation via HPLC or time-resolved spectroscopy. Compare results with accelerated aging studies to predict long-term stability .

Q. How can solvent effects on the photophysical properties of this compound be rigorously investigated?

Measure UV-Vis absorption and fluorescence spectra in solvents of varying polarity (e.g., cyclohexane to DMSO). Calculate solvent polarity parameters (e.g., Reichardt’s ) and correlate with spectral shifts. Perform time-dependent DFT (TD-DFT) calculations to simulate solvent effects on excited-state behavior. Validate using solvatochromic shift models .

Q. Methodological Notes

- Data Contradiction Analysis : When discrepancies arise between experimental and computational results, apply error propagation frameworks to quantify uncertainties in crystallographic refinement (e.g., , ) and computational convergence criteria (e.g., SCF tolerances) .

- Reproducibility : Document all synthetic and analytical procedures in line with IUCr standards, including raw diffraction data (CCDC deposition) and computational input files .

Properties

IUPAC Name |

(4-ethynylphenyl) prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c1-3-9-5-7-10(8-6-9)13-11(12)4-2/h1,4-8H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIDPYJKSWNQRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90770003 | |

| Record name | 4-Ethynylphenyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90770003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140892-61-1 | |

| Record name | 4-Ethynylphenyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90770003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.